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Compound of Interest

N-(4-methoxyphenyl)-2-
Compound Name:
butenamide

Cat. No. 8374900

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for N-(4-
methoxyphenyl)-2-butenamide, a molecule of interest in medicinal chemistry and materials
science. Due to the limited availability of direct experimental data in public literature, this
document presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the
analysis of structurally related compounds and established spectroscopic principles.
Furthermore, this guide outlines a detailed experimental protocol for the synthesis of N-(4-
methoxyphenyl)-2-butenamide and the subsequent spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-(4-methoxyphenyl)-2-
butenamide. These values are intended to serve as a reference for researchers working with

this compound.

Table 1: Predicted *H NMR Data (500 MHz, CDCI3)
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)
~7.40 d,J=85Hz 2H Ar-H (ortho to -NH)
~6.85 d,J=85Hz 2H Ar-H (ortho to -OCHs5)
~7.00 m 1H =CH-CO
~6.00 dg, J=15.0,1.5Hz 1H CHs-CH=
~3.80 S 3H -OCHs
~1.90 d,J=7.0Hz 3H =CH-CHs
~7.50 brs 1H -NH

. i 13
Chemical Shift (6, ppm) Assignment
~165.0 C=0 (Amide)
~156.0 Ar-C (para to -NH)
~140.0 =CH-CO
~131.0 Ar-C (ipso, attached to -NH)
~125.0 CHs-CH=
~122.0 Ar-CH (ortho to -NH)
~114.0 Ar-CH (ortho to -OCHs)
~55.5 -OCHs
~18.0 =CH-CHs

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

~3300 Medium, Sharp N-H Stretch

~3050 Medium Aromatic C-H Stretch
~2950 Medium Aliphatic C-H Stretch
~1660 Strong C=0 Stretch (Amide I)
~1610 Medium C=C Stretch (Alkene)
~1540 Medium N-H Bend (Amide II)
~1510 Strong Aromatic C=C Stretch
~1240 Strong Asymmetric C-O-C Stretch
~1030 Medium Symmetric C-O-C Stretch
~970 Medium =C-H Bend (trans-alkene)

Table 4: Predicted Mass Spectrometry Data (Electron

lonization - El)

m/z Relative Intensity Assignment

191 High [M]* (Molecular lon)
123 Medium [M - C4H4O]*

108 High [M - CsHsO2]*

69 High [CaHsO]*

Note: Fragmentation patterns in mass spectrometry can be complex and may vary depending

on the ionization method used.

Experimental Protocols
Synthesis of N-(4-methoxyphenyl)-2-butenamide
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This protocol describes a standard procedure for the synthesis of N-(4-methoxyphenyl)-2-
butenamide via the acylation of 4-methoxyaniline with 2-butenoyl chloride.[1][2][3]

Materials:

4-methoxyaniline

o 2-butenoyl chloride (Crotonyl chloride)

o Triethylamine (EtsN) or Pyridine

e Dichloromethane (DCM), anhydrous

o Saturated agueous sodium bicarbonate (NaHCO3s) solution
e Brine (saturated agueous NaCl solution)

o Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
» Round-bottom flask

e Magnetic stirrer and stir bar

e Dropping funnel

* Ice bath

e Separatory funnel

e Rotary evaporator

Procedure:

e In a clean, dry round-bottom flask, dissolve 4-methoxyaniline (1.0 eq) and triethylamine (1.2
eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

o Cool the stirring solution in an ice bath to 0 °C.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b374900?utm_src=pdf-body
https://www.benchchem.com/product/b374900?utm_src=pdf-body
https://www.fishersci.it/it/it/scientific-products/lab-reporter-europe/chemicals/amide-synthesis.html
https://www.tandfonline.com/doi/full/10.1080/17518253.2018.1545874
https://www.researchgate.net/publication/329070323_An_expedient_and_rapid_green_chemical_synthesis_of_N-chloroacetanilides_and_amides_using_acid_chlorides_under_metal-free_neutral_conditions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b374900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Slowly add a solution of 2-butenoyl chloride (1.1 eq) in anhydrous dichloromethane to the
cooled amine solution via a dropping funnel over 15-20 minutes.

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to
room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin
Layer Chromatography (TLC).

Upon completion, quench the reaction by adding water.

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M
HCI, saturated aqueous NaHCOs solution, and brine.

Dry the organic layer over anhydrous MgSOa or Na2SOa, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
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Caption: Synthesis workflow for N-(4-methoxyphenyl)-2-butenamide.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H and 13C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

The purified sample is dissolved in an appropriate deuterated solvent, such as chloroform-d
(CDCIs) or dimethyl sulfoxide-deé (DMSO-de).

Tetramethylsilane (TMS) is commonly used as an internal standard (0O ppm).

Data is processed to obtain chemical shifts (d) in parts per million (ppm), coupling constants
(J) in Hertz (Hz), and integration values.

Infrared (IR) Spectroscopy:

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

o Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance
(ATR) accessory.

e The spectrum is typically recorded over a range of 4000-400 cm~1,

o Characteristic absorption bands are identified and assigned to specific functional groups.[4]

[51[6]
Mass Spectrometry (MS):

e Mass spectra can be acquired using various ionization techniques, such as Electron
lonization (EI) or Electrospray lonization (ESI).[7][8]

o High-resolution mass spectrometry (HRMS) is used to determine the exact mass and
elemental composition of the molecular ion.

e The fragmentation pattern provides valuable information about the structure of the molecule.
A common fragmentation for amides is the cleavage of the amide bond.[7][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of N-(4-
methoxyphenyl)-2-butenamide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b374900#spectroscopic-data-for-n-4-
methoxyphenyl-2-butenamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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